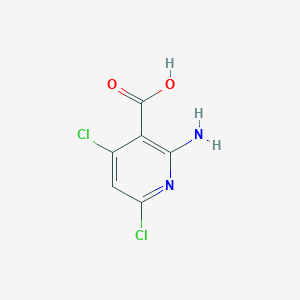

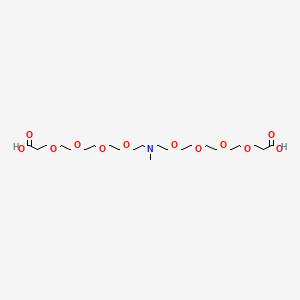

2-Amino-4,6-dichloropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

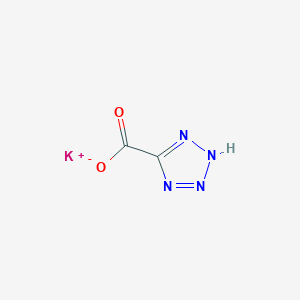

2-Amino-4,6-dichloropyridine-3-carboxylic acid is a chemical compound with the empirical formula C6H4Cl2N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 2-Amino-4,6-dichloropyridine-3-carboxylic acid involves several steps. In one method, 4-amino-3,6-dichloropyridine-2-carboxylic acid wet product and potassium hydroxide are added to ethanol and refluxed for 2 hours . Another method involves a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dichloropyridine-3-carboxylic acid is characterized by the presence of two chlorine atoms, two nitrogen atoms, and one carboxylic acid group attached to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4,6-dichloropyridine-3-carboxylic acid are quite diverse. For instance, it undergoes aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-dichloropyridine-3-carboxylic acid include a molecular weight of 192.00 , and a melting point range of 140-143 °C .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The potential utilities of 2-Amino-4,6-dichloropyridine-3-carboxylic acid are highlighted by its use in the scalable production of 185.1 mmol of ECH with 92.5% yield at 55 mA cm−2 in 1 hour, paired synthesis of ECH and 4-amino-3,6-dichloropyridine-2-carboxylic acid (an herbicide), and successful fabrication of a series of other chloro- and bromoethanols .

Propiedades

IUPAC Name |

2-amino-4,6-dichloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H2,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMSCKNECPYDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichloropyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate](/img/structure/B8024906.png)